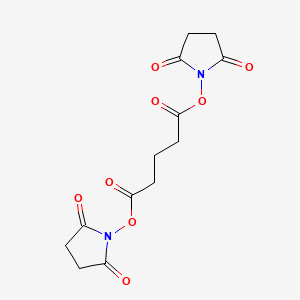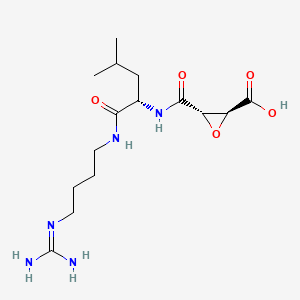
e-64
説明
E-64 is an epoxide that can irreversibly inhibit a wide range of cysteine peptidases . It was first isolated and identified from Aspergillus japonicus in 1978 . It has been shown to inhibit many cysteine peptidases such as papain, cathepsin B, cathepsin L, calpain, and staphopain . The low toxic effects of the inhibitor, in addition to its effective mechanism of action, makes E-64 a potential template for drugs to treat diseases where high levels of cysteine proteases are the primary cause .
Synthesis Analysis
E-64 was isolated from a mold and was proved to consist of each one mole of L-leucine, agmatine, and L-trans-epoxysuccinic acid by the analysis of the digestion products of E-64 by pronase . The absolute structure of E-64 was assumed to be N-[N-(L-3-trans-carboxyoxiran-2-carbonyl)-L-leucyl] agmatine and the identity was established by the comparison with its optical isomer which was obtained synthetically .
Molecular Structure Analysis
E-64 possesses a trans-epoxysuccinic acid group coupled to a modified dipeptide . The covalent attachment of E-64 to the active site cysteine occurs via nucleophilic attack from the thiol group of the cysteine on C2 of the epoxide . The binding modes of E-64 with papain, actinidin, cathepsin L, and cathepsin K have been reviewed at the atomic level .
Chemical Reactions Analysis
The covalent attachment of E-64 to the active site cysteine occurs via nucleophilic attack from the thiol group of the cysteine on C2 of the epoxide . This forms a thioether bond with the thiol of the active cysteine .
Physical And Chemical Properties Analysis
E-64 has a molecular formula of C15H27N5O5 and a molecular weight of 357.41 . It is almost neutral electrophoretically showing approximately similar behavior to that of L-leucine . It is soluble in water at 20 mg/mL, clear, colorless to faintly yellow .
科学的研究の応用
1. In Vitro Maturation of Bovine Oocytes
- Results: The results showed that supplementation of IVM medium with E-64 significantly improved the developmental competence of OPU-derived immature oocytes as evidenced by the significant increase of the blastocyst rate. The presence of E-64 during IVM also significantly improved blastocyst quality by increasing the total cell number and decreasing the percentage of TUNEL positive cells .
2. Thiol Protease Inhibition
- Application Summary: E-64 is a thiol protease inhibitor that was isolated from the mold Aspergillus japonicus TPR-64. It is known to inhibit various cysteine proteases, particularly cathepsin K, cathepsin L, and cathepsin S .
- Methods of Application: E-64 was isolated from the extract of a solid culture of Aspergillus japonicus TPR-64 . It is used in biochemical studies to inhibit the activity of certain proteases.
- Results: E-64 has been found to be a specific and strong inhibitor towards thiol protease such as papain and cathepsin B. They combine equimolecularly and irreversibly .
3. Inhibition of Calpain
- Results: E-64 has been found to effectively inhibit calpain, which can help in understanding the role of calpain in various biological processes and in the development of therapeutic strategies for diseases associated with calpain dysregulation .
4. Inhibition of Cathepsin K, L, and S
- Results: E-64 has been found to effectively inhibit cathepsin K, L, and S, which can help in understanding the role of these proteases in protein degradation and in the development of therapeutic strategies for diseases associated with their dysregulation .
5. Inhibition of Papain
- Results: E-64 has been found to effectively inhibit papain, which can help in understanding the role of papain in various biological processes and in the development of therapeutic strategies for diseases associated with papain dysregulation .
6. Inhibition of Cathepsin B
Safety And Hazards
特性
IUPAC Name |
(2S,3S)-3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9-,10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLYEAJONXGNFG-DCAQKATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCCCN=C(N)N)NC(=O)[C@@H]1[C@H](O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
e-64 | |
CAS RN |
66701-25-5 | |
| Record name | trans-Epoxysuccinyl-L-leucylamido-(4-guanidino)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66701-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proteinase inhibitor E 64 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066701255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxiranecarboxylic acid, 3-[[[(1S)-1-[[[4-[(aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-, (2S,3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | E-64 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76F7856MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1670943.png)
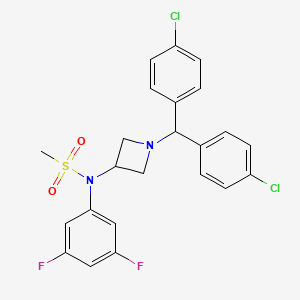
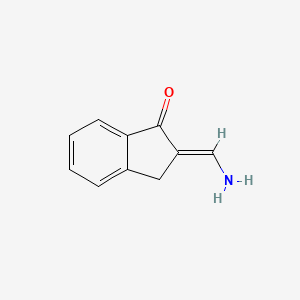
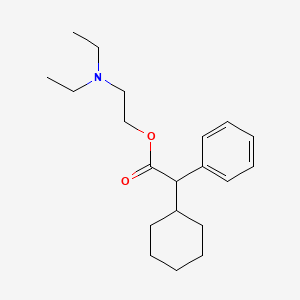
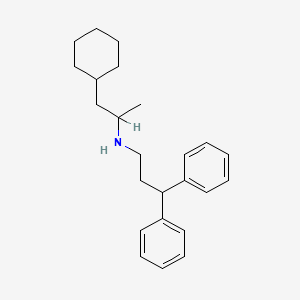
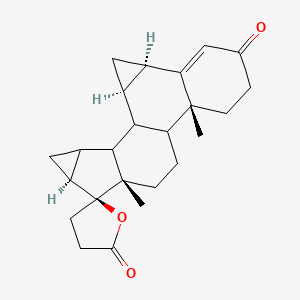
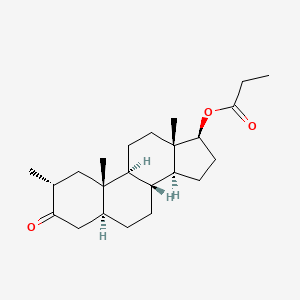
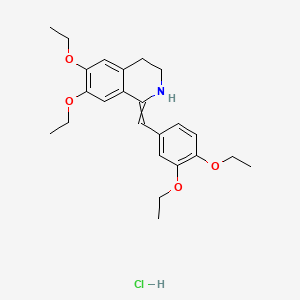
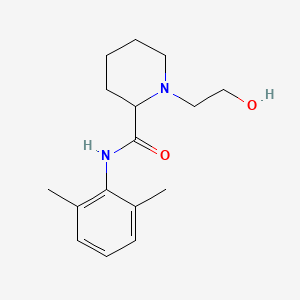
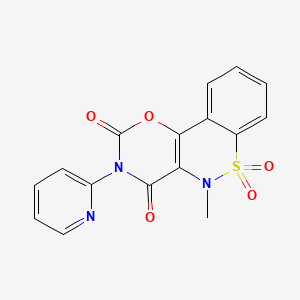
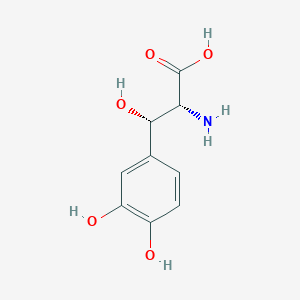
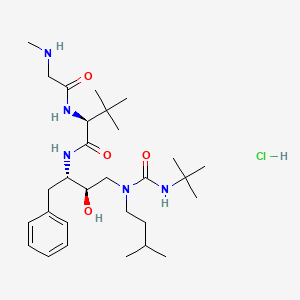
![4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B1670966.png)
